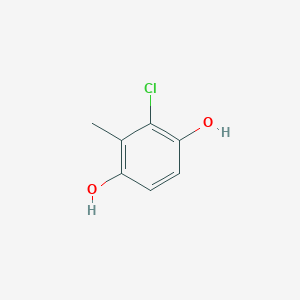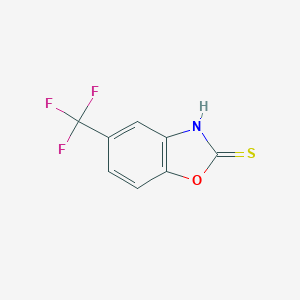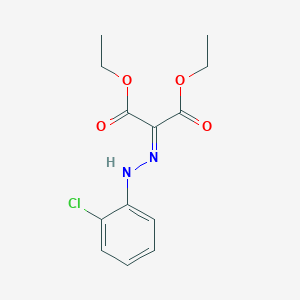
2,2-Dimethylpropyl phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl phenyl carbonate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.2536 g/mol . It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, neopentyl phenyl ester typically involves the esterification reaction between neopentyl alcohol and phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of carbonic acid, neopentyl phenyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl phenyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield neopentyl alcohol and phenol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Neopentyl alcohol and phenol.
Reduction: Neopentyl alcohol and phenol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl phenyl carbonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of carbonic acid, neopentyl phenyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of neopentyl alcohol and phenol . In reduction reactions, the ester is reduced to its corresponding alcohols by the transfer of hydride ions from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,2-Dimethylpropyl phenyl carbonate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to other esters. Its neopentyl group provides steric hindrance, making it less susceptible to hydrolysis compared to esters with less bulky groups .
Eigenschaften
CAS-Nummer |
13183-19-2 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2,2-dimethylpropyl phenyl carbonate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-14-11(13)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
NPZHSLKOUUVCQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)










